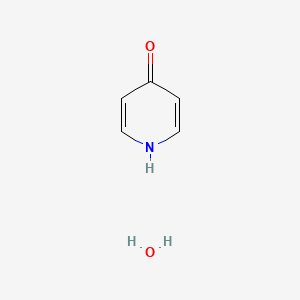
4-Pyridinol hydrate
Vue d'ensemble
Description
4-Pyridinol hydrate, also known as 1H-pyridin-4-one hydrate, is a compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.11 g/mol . The compound is structurally characterized by a 4-pyridinol core .
Synthesis Analysis
The synthesis of substituted pyridines, which includes this compound, has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This method allows for the selective introduction of multiple functional groups
Applications De Recherche Scientifique
Enzymatic Synthesis and Chemical Industry
4-Pyridinol and its derivatives are pivotal in the chemical industry, serving as intermediates for pharmaceutical products, biologically active substances, and building blocks for polymers with unique physical properties. The study by Stankevičiūtė et al. (2016) highlights the utilization of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, proving to be a promising method for preparing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė et al., 2016).
Energy and Photovoltaics
Pyridine-based organic molecules (POMs) are used to enhance the performance of inverted polymer solar cells (PSCs). A study by Ou et al. (2018) demonstrates that modifying the sol-gel ZnO surface with POMs like 4-phenylpyridine (4-Py) improves power conversion efficiency and stability of bulk-heterojunction PSCs (Ou et al., 2018).
Material Science and Engineering
4-Pyridinol derivatives are integral in the development of materials with special properties. For instance, electrochemical CO2 reduction at low overpotential has been achieved using poly(4-vinylpyridine), which mimics the catalytic properties of pyridinium catalysts, as discussed by Jeong et al. (2017) (Jeong et al., 2017). Similarly, Shalini et al. (2016) revealed the enhancement in proton conductivity of a MOF by utilizing pyridinol as a stoichiometrically loadable proton carrier (Shalini et al., 2016).
Organic Chemistry and Catalysis
In the realm of organic chemistry, 4-Pyridinol and its derivatives are crucial in synthesizing various compounds and facilitating catalytic processes. Dolewski et al. (2017) illustrated the selective transformation of the 4-position of the pyridine scaffold, a significant strategy for creating valuable pyridine derivatives (Dolewski et al., 2017). Additionally, 4-Pyridinol derivatives have been studied for their antioxidant properties and their potential in chain-breaking antioxidant reactions, as described by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
1H-pyridin-4-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQDNEVKDRVHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599777 | |
| Record name | Pyridin-4(1H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158868-14-5 | |
| Record name | Pyridin-4(1H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





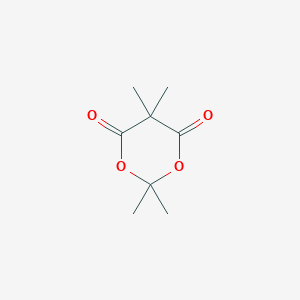
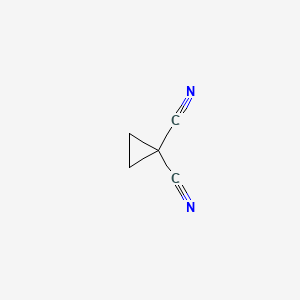
![[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate](/img/structure/B3048087.png)
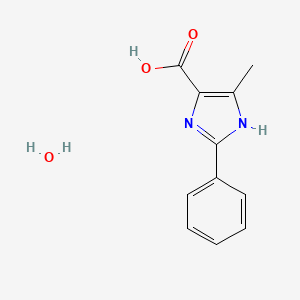
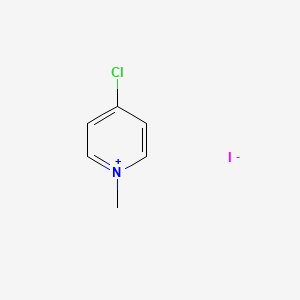
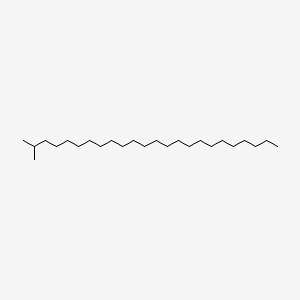
![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)
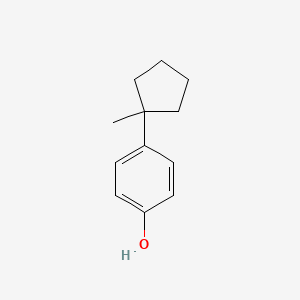
![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)
![5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B3048100.png)
![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)
